N-[(4-chlorophenyl)carbamothioyl]-2-fluorobenzamide
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Overview
Description
N-[(4-chlorophenyl)carbamothioyl]-2-fluorobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group, a carbamothioyl group, and a fluorobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)carbamothioyl]-2-fluorobenzamide typically involves the reaction of 4-chlorophenyl isothiocyanate with 2-fluorobenzamide. The reaction is carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction conditions. The process may include steps such as solvent recovery, product isolation, and purification to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)carbamothioyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-chlorophenyl)carbamothioyl]-2-fluorobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)carbamothioyl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH and ion balance in cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(4-chlorophenyl)carbamothioyl]-2-fluorobenzamide can be compared with other similar compounds, such as:
N-[(4-chlorophenyl)carbamothioyl]benzamide: Similar structure but lacks the fluorine atom.
N-[(4-sulfamoylphenyl)carbamothioyl] amides: Contains a sulfamoyl group instead of a chlorophenyl group.
N-[(4-chlorophenyl)carbamothioyl]cyclopentanecarboxamide: Contains a cyclopentanecarboxamide group instead of a fluorobenzamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[(4-chlorophenyl)carbamothioyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2OS/c15-9-5-7-10(8-6-9)17-14(20)18-13(19)11-3-1-2-4-12(11)16/h1-8H,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASDEPKIHOOHEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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